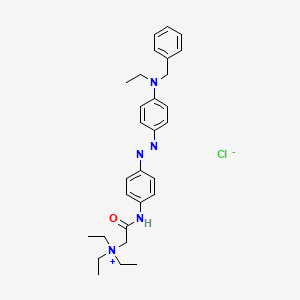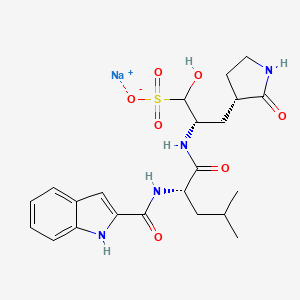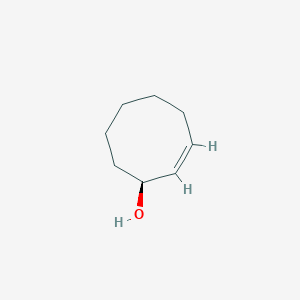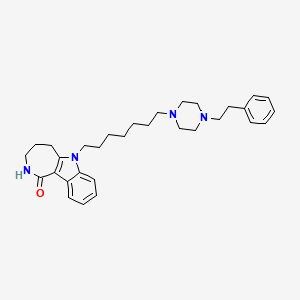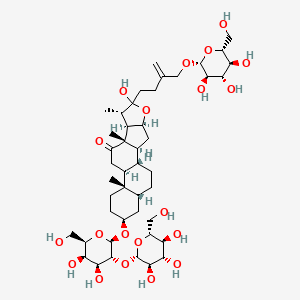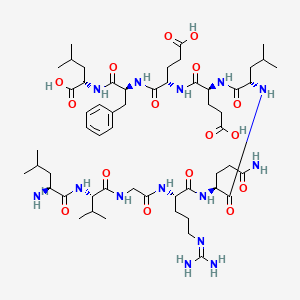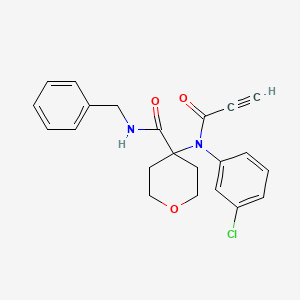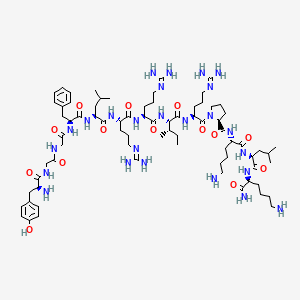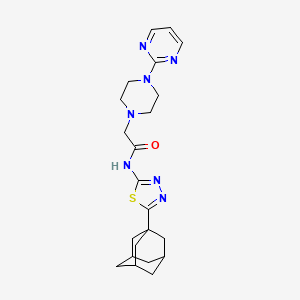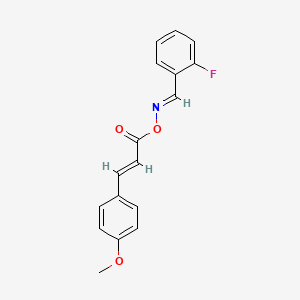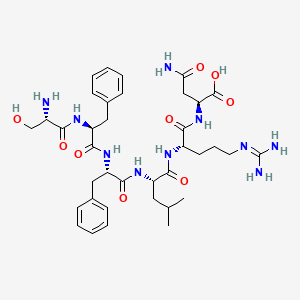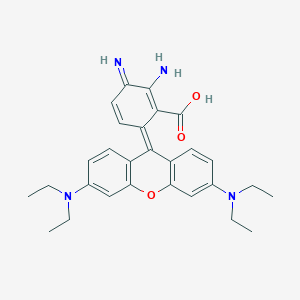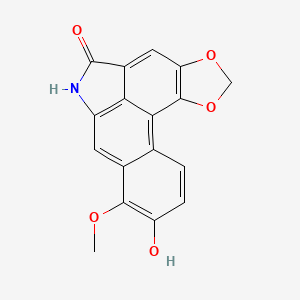
10-Hydroxyaloin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyaloin A is a naturally occurring anthrone compound found in Aloe vera. It is known for its potent biological activities, particularly its ability to inhibit the main protease of SARS-CoV-2, making it a compound of significant interest in the field of antiviral research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Hydroxyaloin A can be synthesized through the hydroxylation of aloin. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired hydroxylation at the 10th position of the aloin molecule .
Industrial Production Methods: In an industrial setting, this compound is typically isolated from Aloe vera leaves using reversed-phase flash chromatography. This method involves eluting the compound with a methanol-water mixture at a specific flow rate to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxyaloin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are typically employed.
Substitution: Various nucleophiles can be introduced under controlled conditions to substitute specific functional groups on the molecule.
Major Products: The major products formed from these reactions include hydroxylated derivatives and other modified anthrones, which can exhibit different biological activities .
Applications De Recherche Scientifique
10-Hydroxyaloin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of anthrones and their derivatives.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
10-Hydroxyaloin A exerts its effects primarily by binding to the active site of the SARS-CoV-2 main protease (M^pro). This binding inhibits the protease’s activity, preventing the virus from replicating. The compound interacts with specific amino acid residues in the protease, leading to a stable and energetically favorable complex .
Comparaison Avec Des Composés Similaires
- 5-Hydroxyaloin A
- 7-Hydroxyaloin
- 10-Hydroxyaloin B
Comparison: While all these compounds share a similar anthrone structure, 10-Hydroxyaloin A is unique due to its specific hydroxylation pattern, which contributes to its potent antiviral activity. The differences in hydroxylation positions can significantly impact the biological activities and therapeutic potential of these compounds .
Propriétés
Formule moléculaire |
C21H22O10 |
|---|---|
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
(10R)-1,8,10-trihydroxy-3-(hydroxymethyl)-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-9-one |
InChI |
InChI=1S/C21H22O10/c22-6-8-4-10-15(12(25)5-8)17(27)14-9(2-1-3-11(14)24)21(10,30)20-19(29)18(28)16(26)13(7-23)31-20/h1-5,13,16,18-20,22-26,28-30H,6-7H2/t13-,16-,18+,19-,20-,21-/m1/s1 |
Clé InChI |
WRQPROLXESIJKE-CRZBQJGTSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@]2([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C=C(C=C3O)CO |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2(C4C(C(C(C(O4)CO)O)O)O)O)C=C(C=C3O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


